2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 2-position can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Methoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the methoxyphenyl moiety to the indolizine core.
Addition of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation or other acylation reactions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzoyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The amino and methoxy groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation Products: Aldehydes, ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its therapeutic potential. The compound’s ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(2-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide may exhibit unique biological activities due to the presence of the methyl group on the benzoyl moiety. This subtle difference can significantly impact the compound’s interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-10-12-16(13-11-15)23(28)22-21(25)20(18-8-5-6-14-27(18)22)24(29)26-17-7-3-4-9-19(17)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWFWSYKZYANKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.